2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile
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Overview
Description
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with a methyl group at the 2-position, a 5-methylpyrazin-2-yl group at the 6-position, and a cyano group at the 4-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methylpyrimidine-4-carbonitrile with 5-methylpyrazine in the presence of a suitable catalyst and solvent. The reaction conditions, such as temperature and pH, are carefully optimized to ensure high yield and purity of the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Advanced techniques like microwave-assisted synthesis and flow chemistry may be employed to enhance reaction efficiency and reduce production time .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out to convert the nitrile group to an amine or other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. Reaction conditions, including temperature, solvent, and reaction time, are tailored to achieve the desired transformation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amines. Substitution reactions can result in a variety of functionalized pyrimidine derivatives .
Scientific Research Applications
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, in the context of diabetes treatment, the compound acts as a glucokinase activator, enhancing glucose metabolism and insulin secretion . The molecular targets include glucokinase enzymes, and the pathways involved are related to glucose homeostasis and insulin signaling .
Comparison with Similar Compounds
Similar Compounds
N,N-Dimethyl-5-(2-methyl-6-(5-methylpyrazin-2-yl)-carbamoyl)benzofuran-4-yloxy)pyrimidine-2-carboxamide: This compound shares structural similarities and is also a glucokinase activator.
PF-04937319: Another glucokinase activator with a similar core structure, used in diabetes research.
Uniqueness
2-Methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research .
Properties
Molecular Formula |
C11H9N5 |
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Molecular Weight |
211.22 g/mol |
IUPAC Name |
2-methyl-6-(5-methylpyrazin-2-yl)pyrimidine-4-carbonitrile |
InChI |
InChI=1S/C11H9N5/c1-7-5-14-11(6-13-7)10-3-9(4-12)15-8(2)16-10/h3,5-6H,1-2H3 |
InChI Key |
FBOSJBDFFIYFRS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NC(=NC(=C2)C#N)C |
Origin of Product |
United States |
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